REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[c:6]([CH2:7][NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:16][cH:17][c:18]([Cl:20])[cH:19]1.[OH2:26]>>[NH2:1][CH2:4][c:5]1[c:6]([CH2:7][NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:16][cH:17][c:18]([Cl:20])[cH:19]1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |